Chloro(3-chloropropyl)dimethylsilane, CAS 10605-40-0, is a bifunctional organosilicon compound featuring two distinct reactive sites. The chlorodimethylsilyl group provides a single, moderately reactive point for covalent attachment to hydroxyl-bearing surfaces or for use in organic synthesis. Concurrently, the terminal 3-chloropropyl group serves as a stable and versatile alkyl halide handle for subsequent downstream chemical transformations, such as nucleophilic substitution or quaternization. This dual-reactivity architecture makes it a crucial intermediate for multi-step syntheses and the controlled functionalization of materials.
Substituting Chloro(3-chloropropyl)dimethylsilane with seemingly similar analogs introduces significant process control and end-product performance issues. Using (3-chloropropyl)trichlorosilane, for example, leads to rapid, uncontrolled polymerization on surfaces, especially in the presence of trace moisture, preventing the formation of well-defined monolayers. This cross-linking tendency is a critical failure point in applications requiring high-fidelity surface functionalization. Conversely, substituting with silanes that have a different terminal group, such as (3-aminopropyl)triethoxysilane, eliminates the possibility of using the chloropropyl group as a precursor for specific downstream reactions like quaternization to form cationic antimicrobial agents or conversion to other functional groups via nucleophilic substitution. Therefore, for processes requiring sequential, controlled surface chemistry, this specific monofunctional chlorosilane is often the only viable procurement choice.
The rate of hydrolysis is a critical parameter for process control in silanization. Monochlorosilanes like Chloro(3-chloropropyl)dimethylsilane exhibit significantly slower and more controllable hydrolysis compared to their di- and trichloro- analogs. Experimental studies on model compounds show that while dichlorodimethylsilane and trichloromethylsilane hydrolyze almost instantaneously upon contact with water, the hydrolysis of a monochlorosilane (chlorotrimethylsilane) is comparatively slower, completing in approximately 25 seconds under specific test conditions. This reduced reactivity of the single Si-Cl bond minimizes uncontrolled polymerization and gas evolution (HCl), affording a wider processing window and enabling the formation of more uniform, well-defined self-assembled monolayers (SAMs), a feat that is difficult to achieve with more reactive trichlorosilanes.
| Evidence Dimension | Rate of Hydrolysis |
| Target Compound Data | Slower, more controlled hydrolysis characteristic of monofunctional chlorosilanes. |
| Comparator Or Baseline | Trichloromethylsilane: Near-instantaneous, vigorous hydrolysis and condensation. |
| Quantified Difference | Qualitatively slower and less vigorous reaction, enabling better process control vs. the immediate and difficult-to-control reaction of trichlorosilanes. |
| Conditions | Addition of pure chlorosilanes to water at room temperature, monitored by conductivity. |
This improved handling and reaction control directly translates to higher reproducibility and quality in surface modification processes, reducing batch-to-batch variability.
The 3-chloropropyl group is an ideal handle for synthesizing silyl quaternary ammonium compounds (Si-QACs), which are used as antimicrobial agents. Patents describe the high-yield conversion of chloropropyl-functional silanes by reacting them with tertiary amines. For example, reacting a chloropropylalkoxysilane with decyldimethylamine at 100°C for 8-9 hours results in a 40-50% by weight solution of the target Si-QAC. This demonstrates a robust and established pathway for which Chloro(3-chloropropyl)dimethylsilane is a suitable precursor. Alternative starting materials, such as allyldimethylchlorosilane, would require a more complex, multi-step process (e.g., hydrobromination followed by amination), likely resulting in lower overall yields and more complex purification.
| Evidence Dimension | Synthetic Pathway Efficiency |
| Target Compound Data | Direct, one-step quaternization reaction with tertiary amines to produce Si-QACs. |
| Comparator Or Baseline | Allyl-functional silanes: Require a multi-step sequence (e.g., hydrohalogenation then amination) to achieve the same functional group. |
| Quantified Difference | One-step synthesis versus a multi-step route, providing significant advantages in process time, cost, and overall yield. |
| Conditions | Reaction of the chloropropyl group with a tertiary amine, typically in a solvent at elevated temperatures (e.g., 100-120°C). |
For manufacturers of antimicrobial coatings, disinfectants, or functional additives, this compound provides the most direct and efficient synthetic route to valuable Si-QAC products.
Chloro(3-chloropropyl)dimethylsilane is a documented intermediate for creating initiators used in controlled polymerization techniques, enabling the synthesis of well-defined block copolymers. For example, it can be used to synthesize a bifunctional initiator for atom transfer radical polymerization (ATRP), which is then used to grow a polymer block from a pre-existing polymer chain. This approach allows for the creation of complex macromolecular structures, such as poly(dimethylsiloxane)-b-poly(ethylene oxide) diblock copolymers. This level of architectural control is not achievable with simple, non-functionalized chlorosilanes like chlorodimethylsilane, nor is it the primary purpose of highly reactive cross-linking agents like trichlorosilanes.
| Evidence Dimension | Suitability as a Polymerization Initiator Precursor |
| Target Compound Data | Serves as a starting material to synthesize initiators for controlled polymerization, enabling block copolymer formation. |
| Comparator Or Baseline | Simple chlorosilanes (e.g., trimethylchlorosilane): Lack the second functional handle needed to be converted into a polymerization initiator. |
| Quantified Difference | Enables synthesis of complex polymer architectures (block copolymers) vs. use as a simple end-capping agent. |
| Conditions | Multi-step organic synthesis to convert the chloropropyl group into an active polymerization initiator site. |
For researchers in polymer science and advanced materials, this compound is a key procurement item for building complex, high-value polymer architectures with tailored properties.
This compound is the preferred precursor for synthesizing quaternary ammonium silanes (Si-QACs). The direct, high-yield reaction of the chloropropyl group with tertiary amines provides an efficient manufacturing route for antimicrobial agents used in coatings, medical devices, and textiles.
For applications in biosensors, microelectronics, and surface engineering requiring reproducible, high-fidelity monolayers, the controlled reactivity of the monofunctional chlorosilyl group is critical. It avoids the uncontrolled polymerization and surface roughness common with di- or trichlorosilane alternatives, ensuring higher quality and performance.
As a key building block for creating specialized polymerization initiators, this silane enables the synthesis of well-defined block copolymers. This allows for the production of advanced materials with tailored phase behavior, self-assembly properties, and performance characteristics for use in nanotechnology and polymer science.
Corrosive